2-Chloro-5-methylnicotinic acid
Overview
Description
2-Chloro-5-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Organic Synthesis
2-Chloro-5-methylnicotinic acid is utilized in the microwave-assisted synthesis of 2-aminonicotinic acids. This method offers a rapid and efficient route to access a range of 2-aminonicotinic acids, highlighting the versatility of this compound in facilitating nucleophilic substitution reactions under microwave irradiation (Quevedo, Bavetsias, & McDonald, 2009).
Electrocatalytic Carboxylation
The compound has been involved in studies exploring the electrocatalytic synthesis of 6-aminonicotinic acid, demonstrating its potential in carbon-carbon bond formation reactions. This research underscores the importance of this compound in electroorganic synthesis as a precursor for the electrosynthesis of biologically relevant compounds (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Radiolabeling Applications
Investigations into the synthesis and evaluation of analogues of HYNIC (6-hydrazinonicotinic acid) for technetium radiolabeling have demonstrated the utility of chlorinated nicotinic acids in developing bifunctional chelators. These studies are crucial for the advancement of diagnostic imaging techniques, particularly in creating more efficient and versatile radiolabeling agents (Meszaros, Dose, Biagini, & Blower, 2011).
Material Science and Coordination Chemistry
Research into the synthesis of metal-organic frameworks (MOFs) and coordination compounds using this compound and its derivatives has revealed their potential in creating new materials with diverse structural properties. These materials have applications in sensing, catalysis, and environmental remediation, showcasing the broad applicability of this compound in materials science (Razquin-Bobillo et al., 2022).
Biocatalysis and Green Chemistry
The biotransformation of chlorinated pyridines to 2-Chloronicotinic acid by specific bacterial strains highlights the role of this compound in green chemistry and biocatalysis. Such studies provide a foundation for the development of environmentally friendly processes for the production of key chemical intermediates, emphasizing the potential of biological systems in chemical synthesis (Jin, Li, Liu, Zheng, & Shen, 2011).
Properties
IUPAC Name |
2-chloro-5-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTOSTXLRLIKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495834 | |
Record name | 2-Chloro-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-30-6 | |
Record name | 2-Chloro-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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